![molecular formula C9H14N2O4 B3390472 1-(2-Acetamidoacetyl)pyrrolidine-2-carboxylic acid CAS No. 99783-45-6](/img/structure/B3390472.png)
1-(2-Acetamidoacetyl)pyrrolidine-2-carboxylic acid
Overview
Description
“1-(2-Acetamidoacetyl)pyrrolidine-2-carboxylic acid” is a chemical compound with a molecular weight of 262.27 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . This compound is part of a class of molecules that are widely used by medicinal chemists to develop compounds for the treatment of human diseases .
Molecular Structure Analysis
The structure of “1-(2-Acetamidoacetyl)pyrrolidine-2-carboxylic acid” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Chemical Properties and Identification
“1-(2-Acetamidoacetyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 99783-45-6. It has a molecular weight of 214.22 and its IUPAC name is 1-[(acetylamino)acetyl]proline . It’s typically stored at room temperature and comes in a powder form .
Role in Drug Discovery
The pyrrolidine ring, which is a part of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been described in the literature from 2015 to date . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Use in Chiral Analysis
While not specific to “1-(2-Acetamidoacetyl)pyrrolidine-2-carboxylic acid”, pyrrolidine derivatives have been used in the chiral analysis of carboxylic acids . The efficiency of these compounds as derivatization reagents was evaluated by several parameters including the capacity ratio (k’), separation factor (α), the resolution value (Rs), and the limit of detection (LOD) .
Future Directions
Pyrrolidine derivatives, including “1-(2-Acetamidoacetyl)pyrrolidine-2-carboxylic acid”, continue to be of interest in drug discovery due to their versatile scaffold and wide range of biological activities . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
1-(2-acetamidoacetyl)pyrrolidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-6(12)10-5-8(13)11-4-2-3-7(11)9(14)15/h7H,2-5H2,1H3,(H,10,12)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTPYHWQBGPPKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Acetamidoacetyl)pyrrolidine-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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